![molecular formula C13H20O2 B14300235 Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 116656-49-6](/img/structure/B14300235.png)
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure It belongs to the class of bicyclo[221]heptane derivatives, which are known for their rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate under controlled conditions to form the desired bicyclic structure . The reaction is highly regioselective and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in anhydrous dioxane is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Hydrogenated Derivatives: Formed from reduction reactions.
Substituted Esters: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A similar compound with a methyl ester group instead of a butyl ester group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another derivative with an ethyl ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with an aldehyde group instead of an ester group.
Uniqueness
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is unique due to its butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts
Eigenschaften
116656-49-6 | |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-15-12(14)13(2)9-10-5-6-11(13)8-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
ABDSKYPMIZRTDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1(CC2CC1C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.